4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a carboxylic acid group and a 2-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methylphenylboronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenylboronic acid: Shares the 2-chloro-4-methylphenyl group but differs in its functional groups and reactivity.
4-Chloro-2-methylphenol: Similar aromatic structure but lacks the pyrrolidine ring and carboxylic acid group.
2-Chloro-4-(methylsulfonyl)benzoic acid: Contains a similar aromatic ring with different substituents.
Uniqueness
4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, carboxylic acid group, and 2-chloro-4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C13H16ClNO2 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-8-3-4-9(12(14)5-8)10-6-15(2)7-11(10)13(16)17/h3-5,10-11H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
AKOWDQYNFWMKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C)Cl |
Origin of Product |
United States |
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